Mal-PEG5-C2-NH2 hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG5-C2-NH2 hydrochloride involves the conjugation of maleimide and polyethylene glycol (PEG) chains with an amine group. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG5-C2-NH2 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as maleimide and amine .
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents and solvents that facilitate the conjugation process. The reactions are typically carried out under controlled temperatures and pH to optimize yield and purity .
Major Products
The major products formed from these reactions are PROTAC molecules, which consist of two different ligands connected by the Mal-PEG5-C2-NH2 linker .
Scientific Research Applications
Mal-PEG5-C2-NH2 hydrochloride is extensively used in scientific research, particularly in the development of PROTACs . These compounds have applications in:
Chemistry: Used as linkers in the synthesis of complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for their potential in targeted cancer therapies and other diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG4-C2-NH2 hydrochloride
- Mal-PEG6-C2-NH2 hydrochloride
- Mal-PEG8-C2-NH2 hydrochloride
Uniqueness
Mal-PEG5-C2-NH2 hydrochloride is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility . This makes it particularly suitable for the synthesis of PROTACs with specific biological activities .
Properties
Molecular Formula |
C16H29ClN2O7 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C16H28N2O7.ClH/c17-3-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-18-15(19)1-2-16(18)20;/h1-2H,3-14,17H2;1H |
InChI Key |
SUAOGZCUJLXXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
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